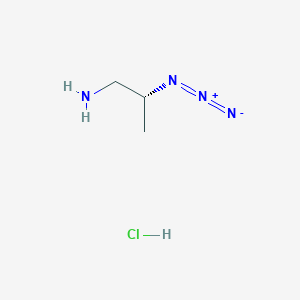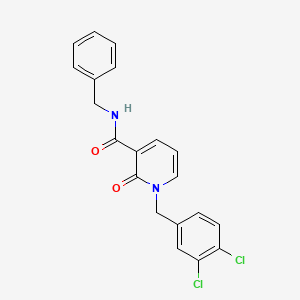
1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperazine, which is a common structure in medicinal chemistry due to its versatility and the variety of biological activities it can confer . The dichlorobenzyl group suggests that this compound may have some degree of lipophilicity, which could influence its pharmacokinetic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,6-dichlorobenzyl halide with a piperazine derivative . The exact conditions would depend on the specific reagents used and the desired product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the piperazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and various types of cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure . For example, the presence of the dichlorobenzyl group could increase its lipophilicity, which might affect its solubility in various solvents .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Concomitant Polymorphism and Catalytic Activity : A study explored the synthesis, characterization, and antibacterial activities of pyridine-2,6-dicarboxamide derivatives. These compounds were evaluated for their catalytic efficiency in transfer hydrogenation reactions under mild conditions. The study detailed the concomitant polymorphism observed for one compound, emphasizing the role of intermolecular hydrogen bonding interactions in dictating the polymorphs' conformations and packing (Özdemir et al., 2012).
Antimicrobial Schiff Bases : Research into pyridine-bridged 2,6-bis-carboxamide Schiff's bases revealed their significant antimicrobial activity. The compounds were synthesized from pyridine-2,6-dicarbonyl dichloride and exhibited bactericidal and fungicidal properties comparable to standard antibiotics (Al-Omar & Amr, 2010).
Complexation with Metal Ions : A series of new pyridine dicarboxamide ligands were synthesized and their ability to form complexes with copper(II) ions was investigated. The study included the synthesis of mono-, di-, tri-, and tetranuclear copper complexes, highlighting the ligands' versatility in coordinating metal ions and influencing the complexes' structural properties (Jain et al., 2004).
Photophysical Properties and Applications
- Photoisomerism and Helical Conformational Dynamics : Research on oligomers composed of pyridine-2,6-dicarboxamides and meta-(phenylazo)azobenzenes demonstrated dynamic helical conformational changes and photoisomerism. These properties are significant for developing materials with photoresponsive behavior (Tie et al., 2006).
Hydrogen Bonding and Structural Analysis
- Hydrogen Bonding in Anticonvulsant Enaminones : A structural study on anticonvulsant enaminones revealed insights into their hydrogen bonding patterns, which play a crucial role in dictating the compounds' stability and reactivity. The study emphasized the importance of understanding these interactions for designing more effective anticonvulsant drugs (Kubicki et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-13(19)9-4-3-7-18(14(9)20)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBSKGXYKSISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)

![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)
![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)


![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2731444.png)

![N-(3-acetamidophenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2731446.png)
![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2731448.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide](/img/structure/B2731449.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2731450.png)

